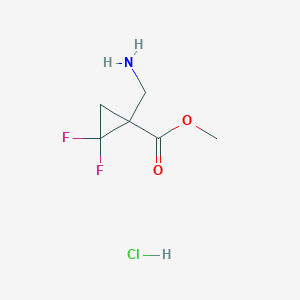![molecular formula C9H14F2O B2703724 (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol CAS No. 2219371-36-3](/img/structure/B2703724.png)
(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is 1S/C9H14F2O/c10-9(11)7-3-1-6(5-12)2-4-8(7)9/h6-8,12H,1-5H2 . This indicates that the molecule contains a bicyclic structure with two fluorine atoms at the 8-position and a methanol group at the 4-position.Physical And Chemical Properties Analysis
“(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is an oil at room temperature . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Methanol Production and Applications
Methanol, a simple alcohol, serves as a foundational chemical for producing complex structures like acetic acid and dimethyl ether. Its synthesis from CO2 offers a strategy for CO2 emission reduction and positions methanol as a potential clean-burning fuel due to its high octane number. The innovative applications of methanol in producing DME, hydrogen, and its use in direct methanol fuel cells (DMFC) showcase its versatility and promise in scientific research and industrial applications (Dalena et al., 2018).
Fluorofunctionalization of Alkenes
Research into selective fluorofunctionalization of alkenes under mild conditions using specific reagents shows the chemical versatility and potential for creating compounds with desirable properties. This method allows for the introduction of fluorine atoms into organic molecules, highlighting a key technique in the modification and synthesis of potentially related compounds (Stavber et al., 1995).
Methanol as Fuel in High Compression Engines
The use of methanol in engines with high compression ratios demonstrates its superior knock resistance and lower emissions compared to traditional gasoline. This research indicates methanol's potential as an alternative fuel source, reflecting broader applications of methanol in energy and environmental science (Çelik et al., 2011).
Probing Surface Sites with Methanol
Using methanol to probe the surface sites of metal oxide catalysts, such as ceria nanocrystals, showcases a methodological approach to understanding catalytic surfaces. This research provides insights into the interactions of methanol with different surface sites, potentially informing the synthesis and application of similar compounds in catalysis (Wu et al., 2012).
Safety And Hazards
“(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-3-1-6(5-12)2-4-8(7)9/h6-8,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJNLADVJNGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2703644.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)

![(4R)-3-[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2703648.png)

![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)


![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)


